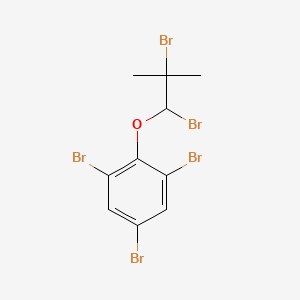
2-(1,2-Dibromo-2-methylpropoxy)-1,3,5-tribromobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1,2-Dibromo-2-methylpropoxy)-1,3,5-tribromobenzene is a chemical compound known for its unique structure and properties
Preparation Methods
The synthesis of 2-(1,2-Dibromo-2-methylpropoxy)-1,3,5-tribromobenzene typically involves the bromination of precursor compounds. The reaction conditions often include the use of bromine or bromine-containing reagents under controlled temperature and pressure. Industrial production methods may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
2-(1,2-Dibromo-2-methylpropoxy)-1,3,5-tribromobenzene undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of brominated derivatives.
Reduction: Reduction reactions can remove bromine atoms, resulting in less brominated or debrominated products.
Substitution: The bromine atoms in the compound can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include bromine, hydrogen gas (for reduction), and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(1,2-Dibromo-2-methylpropoxy)-1,3,5-tribromobenzene has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of brominated organic compounds.
Biology: The compound’s brominated structure makes it useful in studying biological interactions and pathways involving halogenated compounds.
Medicine: Research into its potential medicinal properties, including its effects on biological systems, is ongoing.
Industry: It is used in the production of flame retardants, due to the presence of multiple bromine atoms which enhance its fire-resistant properties.
Mechanism of Action
The mechanism of action of 2-(1,2-Dibromo-2-methylpropoxy)-1,3,5-tribromobenzene involves its interaction with molecular targets through its bromine atoms. These interactions can lead to the formation of reactive intermediates, which can further react with other molecules. The pathways involved depend on the specific application and the environment in which the compound is used.
Comparison with Similar Compounds
Similar compounds to 2-(1,2-Dibromo-2-methylpropoxy)-1,3,5-tribromobenzene include other brominated organic compounds such as:
- 1,2-Dibromo-2-methylpropane
- 1,3,5-Tribromobenzene
Compared to these compounds, this compound is unique due to its specific arrangement of bromine atoms and the presence of the propoxy group, which can influence its reactivity and applications.
Properties
CAS No. |
56808-16-3 |
|---|---|
Molecular Formula |
C10H9Br5O |
Molecular Weight |
544.7 g/mol |
IUPAC Name |
1,3,5-tribromo-2-(1,2-dibromo-2-methylpropoxy)benzene |
InChI |
InChI=1S/C10H9Br5O/c1-10(2,15)9(14)16-8-6(12)3-5(11)4-7(8)13/h3-4,9H,1-2H3 |
InChI Key |
CBBQMRGEUYHYKB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C(OC1=C(C=C(C=C1Br)Br)Br)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















